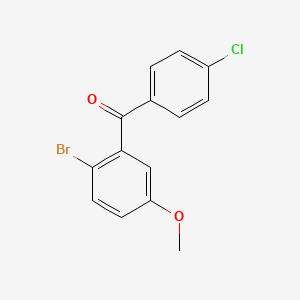

2-Bromo-4'-chloro-5-methoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c1-18-11-6-7-13(15)12(8-11)14(17)9-2-4-10(16)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIKTPIPDWEQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641443 | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-89-8 | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4'-chloro-5-methoxybenzophenone chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-4'-chloro-5-methoxybenzophenone

Introduction

This compound, also known by its IUPAC name (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone, is a polysubstituted aromatic ketone. Its molecular structure incorporates a benzophenone core with bromine, chlorine, and methoxy functional groups distributed across its two phenyl rings. This strategic placement of reactive and modifying groups makes it a valuable and versatile intermediate in organic synthesis.[1][2] Particularly in the fields of pharmaceutical and agrochemical development, this compound serves as a sophisticated building block for constructing more complex molecular architectures.[1][2] The presence of an aryl bromide moiety, for instance, opens a direct pathway to carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions.[2][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| CAS Number | 746651-89-8 | [4] |

| Molecular Formula | C₁₄H₁₀BrClO₂ | [4][5] |

| Molecular Weight | 325.59 g/mol | [4][5] |

| Melting Point | 81-83 °C | |

| Purity | ≥95-97% (typical) | [5] |

| Appearance | Solid (form not specified) | |

| SMILES | O=C(C1=CC=C(Cl)C=C1)C2=CC(OC)=CC=C2Br | [4] |

| InChI | 1S/C14H10BrClO2/c1-18-11-6-7-13(15)12(8-11)14(17)9-2-4-10(16)5-3-9/h2-8H,1H3 | |

| InChIKey | VDIKTPIPDWEQFN-UHFFFAOYSA-N |

Synthesis and Purification

The most logical and industrially scalable synthesis of this compound is through a Friedel-Crafts acylation reaction.[6][7] This well-established method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).

For this specific molecule, the synthesis involves the acylation of 1-bromo-4-methoxybenzene with 4-chlorobenzoyl chloride. The causality behind this choice is twofold: the methoxy group is a strong activating group, which directs the incoming acyl group to the ortho and para positions. Since the para position is blocked by the methoxy group, the acylation is directed to the ortho position relative to the bromine, yielding the desired product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure. All steps must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum trichloride (1.1 eq) and anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: 4-Chlorobenzoyl chloride (1.0 eq) is dissolved in anhydrous DCM and added dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Substrate Addition: 1-Bromo-4-methoxybenzene (1.05 eq), dissolved in anhydrous DCM, is added dropwise to the reaction mixture. The causality for adding the substrate last is to ensure the formation of the reactive acylium ion intermediate first, promoting a clean reaction.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction mixture is slowly poured into a beaker of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 5% sodium bicarbonate solution and brine.[6]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound.[6]

Spectroscopic Characterization

A self-validating protocol for compound identification relies on a suite of spectroscopic techniques. The expected data for this compound are detailed below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.0-7.8 ppm): Complex multiplet patterns corresponding to the 7 aromatic protons. Protons on the 4-chlorophenyl ring will likely appear as two distinct doublets (an AA'BB' system). Protons on the 2-bromo-5-methoxyphenyl ring will show characteristic coupling. Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to 3 protons. |

| ¹³C NMR | Carbonyl Carbon (δ ~195 ppm): A single peak in the downfield region, characteristic of a benzophenone carbonyl.[8] Aromatic Carbons (δ 110-140 ppm): Multiple signals corresponding to the 12 aromatic carbons. Carbons attached to electronegative atoms (Br, Cl, O) will be shifted accordingly. Methoxy Carbon (δ ~56 ppm): A single peak for the -OCH₃ carbon.[9] |

| IR (cm⁻¹) | ~1660 cm⁻¹ (Strong): C=O (ketone) stretching vibration. ~1600, ~1480 cm⁻¹ (Medium): Aromatic C=C ring stretching. ~1250 cm⁻¹ (Strong): Aryl-O-C (ether) asymmetric stretching. ~1020 cm⁻¹ (Medium): Aryl-O-C (ether) symmetric stretching. ~1090 cm⁻¹ (Strong): C-Cl stretching. ~600-500 cm⁻¹ (Medium): C-Br stretching. |

| Mass Spec. | Molecular Ion (M⁺): A cluster of peaks around m/z 324, 326, and 328. The characteristic isotopic pattern for one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be observed. Key Fragments: Fragments corresponding to the loss of Br (m/z 245/247), Cl (m/z 290/292), and the 4-chlorobenzoyl cation (m/z 139/141) would be expected. |

Reactivity and Synthetic Applications

The utility of this compound in drug development stems from its predictable reactivity at the aryl bromide position, which is amenable to a variety of powerful cross-coupling reactions.

Caption: Key reaction pathways for this compound.

Suzuki-Miyaura Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed Suzuki-Miyaura coupling.[3][10] This reaction forges a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).

-

Causality & Insight: The bromine atom is positioned ortho to the bulky benzoyl group, which can introduce steric hindrance.[3] This may necessitate the use of specialized palladium catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step, which is often rate-limiting. The reaction is a cornerstone for building biaryl structures, which are prevalent in many pharmaceutical agents.[3]

Buchwald-Hartwig Amination

This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, converting the aryl bromide into an aryl amine. This is a critical transformation for introducing nitrogen-containing functional groups and heterocycles.

-

Causality & Insight: Similar to the Suzuki coupling, catalyst selection is key to overcoming potential steric hindrance from the ortho-benzoyl group. This reaction provides a direct route to synthesizing derivatives that can interact with biological targets through hydrogen bonding or ionic interactions, a common strategy in drug design.

Other Potential Reactions

-

Carbonyl Group Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing a chiral center and a new point for molecular diversification.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the bromo-substituted ring for further substitution, while the electron-withdrawing benzoyl group deactivates it.[11] However, the steric crowding and existing substitution pattern make further electrophilic substitution challenging and likely to result in mixtures of products.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling. While specific toxicity data is not available, compounds with similar structures are known irritants.[12][13][14]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[15]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[16][17] Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[15][17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 2-Bromo-5-hydroxy-4-methoxybenzaldehyde - Chem-Impex. (URL: )

- This compound | CymitQuimica. (URL: )

-

Conformations of 2-bromo-4-chlorobenzaldehyde - ResearchGate. (URL: [Link])

- 746651-89-8|this compound - BLDpharm. (URL: )

-

2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem. (URL: [Link])

-

2-Bromo-4'-fluoro-5-methoxybenzophenone | C14H10BrFO2 | CID 24722748 - PubChem. (URL: [Link])

-

2-Bromo-5-methoxyphenol | C7H7BrO2 | CID 13493839 - PubChem. (URL: [Link])

-

Supplementary Information - Beilstein Journals. (URL: [Link])

-

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3 - PubChem. (URL: [Link])

-

2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem. (URL: [Link])

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. (URL: [Link])

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P

-

Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (URL: [Link])

-

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

-

LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues - Sciforum. (URL: [Link])

-

Aromatic Reactivity - MSU chemistry. (URL: [Link])

-

Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])

-

Experimental Chemistry II - Oregon State University. (URL: [Link])

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

-

Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41 - The Royal Society of Chemistry. (URL: [Link])

-

ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. (URL: [Link])

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: [Link])

-

2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No. - Loba Chemie. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 746651-89-8|this compound|BLD Pharm [bldpharm.com]

- 5. 3D-WEB65189 - 2-bromo-4-chloro-5-methoxybenzophenone [cymitquimica.com]

- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 7. Experimental Chemistry II [sites.science.oregonstate.edu]

- 8. rsc.org [rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Bromo-5-methoxyphenol | C7H7BrO2 | CID 13493839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. lobachemie.com [lobachemie.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-4'-chloro-5-methoxybenzophenone (CAS 746651-89-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4'-chloro-5-methoxybenzophenone, a halogenated benzophenone derivative with significant potential as a building block in synthetic organic chemistry. Its unique substitution pattern, featuring bromine, chlorine, and methoxy functional groups, offers multiple reaction sites for constructing complex molecular architectures. This guide will delve into the compound's physicochemical properties, established and potential synthetic routes, and its versatile reactivity, with a particular focus on its applications in medicinal chemistry and drug discovery. The strategic positioning of its functional groups makes it an attractive intermediate for creating novel therapeutic agents.[1][2]

Introduction: The Strategic Importance of Substituted Benzophenones

Benzophenones are a class of aromatic ketones that form the core structure of numerous biologically active compounds and functional materials.[3][4] The introduction of various substituents onto the phenyl rings dramatically influences their chemical and physical properties, paving the way for a wide array of applications. This compound (CAS 746651-89-8) is a prime example of a polysubstituted benzophenone with significant synthetic utility. The interplay of its electron-withdrawing halogen atoms and electron-donating methoxy group creates a nuanced electronic landscape, influencing the reactivity of the molecule. This guide will explore how these features can be harnessed in the synthesis of novel compounds, particularly within the pharmaceutical industry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical Properties

| Property | Value | Source |

| CAS Number | 746651-89-8 | [5][6][7] |

| Molecular Formula | C₁₄H₁₀BrClO₂ | [8] |

| Molecular Weight | 325.59 g/mol | [5][6][7][8] |

| Melting Point | 81-83 °C | |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥ 95-97% | [8] |

Spectroscopic Data Interpretation

While specific spectra for this exact compound are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[9][10][11][12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the substitution pattern. The protons on the methoxy- and bromo-substituted ring will appear in a different region from those on the chloro-substituted ring. The methoxy group will present as a singlet, typically around 3.8-3.9 ppm.

-

¹³C NMR: The carbon NMR will display signals for each of the unique carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift (typically >190 ppm). The carbons attached to the bromine, chlorine, and methoxy groups will also exhibit predictable shifts.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent, typically in the range of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion, confirming the presence of both halogens.

Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation

The most direct and common method for synthesizing benzophenones is the Friedel-Crafts acylation .[13][14][15] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[13][14][15]

Proposed Synthetic Pathway

For the synthesis of this compound, a logical approach would involve the Friedel-Crafts acylation of 4-bromo-2-methoxyanisole with 4-chlorobenzoyl chloride.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis via Friedel-Crafts acylation.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[14]

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the 4-chlorobenzoyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.[15]

-

Electrophilic Attack: The electron-rich aromatic ring of 4-bromo-2-methoxyanisole acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy group is an activating group, directing the substitution to the ortho and para positions. The bromine atom is a deactivating but ortho, para-directing group. The substitution is expected to occur at the position ortho to the methoxy group and meta to the bromine atom.

-

Rearomatization: A base (typically the AlCl₄⁻ complex) removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product.

Diagram of the Friedel-Crafts Acylation Mechanism:

Caption: Key steps of the Friedel-Crafts acylation mechanism.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol for a Friedel-Crafts acylation to synthesize the title compound.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable solvent (e.g., dichloromethane).

-

Addition of Reactants: Add 4-bromo-2-methoxyanisole to the flask. In a separate flask, prepare a solution of 4-chlorobenzoyl chloride in the same solvent.

-

Catalyst Addition: Cool the reaction mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise.

-

Acylation: Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

-

Workup: Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for further chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. The presence of the bromine atom is particularly significant, as it provides a handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][16][17][18] The bromine atom in our title compound is well-suited for this reaction.

Diagram of a Generic Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

This reaction allows for the introduction of a wide range of aryl or heteroaryl groups at the 2-position of the benzophenone, leading to the synthesis of novel biaryl ketones. These structures are prevalent in many pharmaceutical agents.[4]

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[19][20][21][22][23] This reaction is of paramount importance in medicinal chemistry, as nitrogen-containing heterocycles and arylamines are ubiquitous in drug molecules.

By reacting this compound with various primary or secondary amines, a diverse library of N-aryl benzophenones can be synthesized. This opens up avenues for developing compounds with potential applications as enzyme inhibitors, receptor modulators, or other therapeutic agents.

Potential as a Precursor for Dapagliflozin Analogues

Substituted benzophenones are known intermediates in the synthesis of SGLT2 inhibitors, a class of antidiabetic drugs. For example, 5-bromo-2-chloro-4'-ethoxybenzophenone is a key intermediate in the synthesis of dapagliflozin.[24] Given the structural similarity, this compound could serve as a valuable starting material for the synthesis of novel dapagliflozin analogues, potentially with improved pharmacokinetic or pharmacodynamic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[25][26][27][28]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[25][27][28] Avoid contact with skin and eyes.[25][26]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[25][26][28]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically functionalized molecule with considerable potential as a building block in organic synthesis. Its defined physicochemical properties, coupled with its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it a valuable tool for researchers and scientists in the field of drug discovery. The ability to selectively modify the molecule at the bromine position allows for the systematic development of novel compounds with tailored biological activities. As the demand for new therapeutic agents continues to grow, the importance of such versatile intermediates in the synthetic chemist's toolbox cannot be overstated.

References

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available from: [Link]

- Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Synthesis. 2011;(15):2452-2458.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules. 2023;28(22):7630.

-

Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. ResearchGate. Available from: [Link]

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. Available from: [Link]

- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. 2014;16(7):1892-1895.

-

SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

-

Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. Available from: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

-

CAS NO. 746651-89-8 | this compound. Arctom Scientific. Available from: [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available from: [Link]

-

Suzuki reaction. Wikipedia. Available from: [Link]

-

Supplementary Information. Beilstein Journals. Available from: [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available from: [Link]

-

Experimental Chemistry II. Oregon State University. Available from: [Link]

-

NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. Available from: [Link]

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents.

-

2-Bromo-4'-fluoro-5-methoxybenzophenone. PubChem. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

2-Bromo-5-hydroxy-4-methoxybenzaldehyde. PubChem. Available from: [Link]

-

2-Bromo-4-chloroaniline. PubChem. Available from: [Link]

-

Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. PubMed. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 746651-89-8 | Sigma-Aldrich [sigmaaldrich.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 746651-89-8|this compound|BLD Pharm [bldpharm.com]

- 8. 3D-WEB65189 - 2-bromo-4-chloro-5-methoxybenzophenone [cymitquimica.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Experimental Chemistry II [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. 2-Bromo-4'-methoxyacetophenone(2632-13-5) 1H NMR spectrum [chemicalbook.com]

- 13. Friedel–Crafts Acylation [sigmaaldrich.com]

- 14. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. uwindsor.ca [uwindsor.ca]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 22. researchgate.net [researchgate.net]

- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 24. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 25. fishersci.co.uk [fishersci.co.uk]

- 26. fishersci.com [fishersci.com]

- 27. echemi.com [echemi.com]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. 2-Bromo-4-chloroaniline | C6H5BrClN | CID 70110 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone is a halogenated diaryl ketone of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a multi-substituted benzophenone core, makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Diaryl ketones, as a class of compounds, are prevalent in numerous biologically active molecules and are recognized for their diverse pharmacological properties.

This technical guide provides a comprehensive overview of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone, detailing a robust synthetic protocol, in-depth characterization, and a discussion of its potential applications, particularly in the context of drug discovery. The information presented herein is intended to equip researchers with the necessary knowledge to synthesize, identify, and utilize this compound in their scientific endeavors.

Chemical Structure and Properties

The fundamental structure of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone is characterized by a central ketone group bridging two substituted phenyl rings. One ring is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position, while the other ring bears a chlorine atom at the 4-position.

Table 1: Physicochemical Properties of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone

| Property | Value | Source |

| IUPAC Name | (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | ChemDraw |

| CAS Number | 746651-89-8 | |

| Molecular Formula | C₁₄H₁₀BrClO₂ | |

| Molecular Weight | 325.59 g/mol | |

| Appearance | Off-white to pale yellow solid (predicted) | --- |

| Melting Point | 81-83 °C | |

| Boiling Point | Not determined | --- |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol; insoluble in water (predicted). | --- |

Synthesis of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone

The most direct and widely employed method for the synthesis of diaryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone, two primary retrosynthetic pathways can be envisioned, as illustrated below.

Caption: Retrosynthetic analysis of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone.

Pathway 1, involving the acylation of 1-bromo-4-methoxybenzene with 4-chlorobenzoyl chloride, is generally preferred. The methoxy group in 1-bromo-4-methoxybenzene is a strongly activating, ortho-para directing group, which facilitates the electrophilic substitution. The bromine atom is also an ortho-para director, albeit a deactivating one. The incoming acyl group is expected to add at the position ortho to the methoxy group and meta to the bromine, driven by the powerful activating effect of the methoxy substituent.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of structurally related diaryl ketones.[1]

Reagents and Materials:

-

1-bromo-4-methoxybenzene

-

4-chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol or ethanol for recrystallization

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Caption: Experimental workflow for the synthesis of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Reactants: To the stirred suspension, add 1-bromo-4-methoxybenzene (1.0 equivalent). In the dropping funnel, prepare a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as methanol or ethanol, to afford pure (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone.

Structural Characterization

The identity and purity of the synthesized (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone should be confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic protons: 6.8-7.8 (m, 7H), Methoxy protons: ~3.9 (s, 3H). |

| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Carbonyl carbon: ~194, Aromatic carbons: 110-160, Methoxy carbon: ~56. |

| IR (KBr) | Predicted characteristic peaks (cm⁻¹): ~1660 (C=O stretch, conjugated ketone), ~1250 (C-O stretch, aryl ether), ~1020 (C-O stretch, methoxy), C-H aromatic stretching and bending, C-Br, and C-Cl vibrations. |

| Mass Spec (EI) | Predicted m/z: Molecular ion peak [M]⁺ at ~324/326/328 corresponding to isotopic distribution of Br and Cl. |

Applications in Drug Discovery and Organic Synthesis

(2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural motifs are found in compounds being investigated for various therapeutic applications.

Intermediate for SGLT2 Inhibitors

A significant application of structurally related diaryl ketones is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[2][3] SGLT2 is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, these drugs reduce blood glucose levels by promoting its excretion in the urine. This mechanism of action is independent of insulin, making SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes.

The synthesis of SGLT2 inhibitors often involves the modification of the diaryl ketone core of intermediates like (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone. The ketone functionality can be reduced to a methylene group, and further transformations can introduce the glucose-like moiety required for SGLT2 inhibition.

Safety Precautions

(2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many halogenated aromatic compounds, it should be considered as potentially hazardous upon inhalation, ingestion, or skin contact.[4][5]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid generating dust. In case of spills, clean up promptly using appropriate absorbent materials.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone is a synthetically valuable diaryl ketone with significant potential as an intermediate in drug discovery, particularly in the development of SGLT2 inhibitors. The Friedel-Crafts acylation provides a reliable method for its synthesis. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective utilization in research and development. This guide provides a foundational framework for scientists working with this and related compounds.

References

-

Loba Chemie. (2019). (2-CHLORO-5-BROMOPHENYL)(4- ETHOXYPHENYL) METHANONE MSDS. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3071. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22328608, (5-Bromo-2-chloro-phenyl)-(4-ethoxy-phenyl)-methanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10020105, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

- Google Patents. (2015). WO 2015/132803 A2.

Sources

- 1. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. maths.tcd.ie [maths.tcd.ie]

- 4. lobachemie.com [lobachemie.com]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Introduction: The Significance of Precise Characterization

An In-depth Technical Guide to the Molecular Weight Determination of 2-Bromo-4'-chloro-5-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal identification and characterization of molecular entities are foundational to progress. Intermediates such as this compound, a substituted benzophenone, represent critical building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). The benzophenone scaffold itself is ubiquitous in medicinal chemistry, appearing in drugs like the anti-inflammatory ketoprofen and the Parkinson's treatment tolcapone. Therefore, the ability to confirm the identity, molecular weight, and purity of its derivatives is not merely a procedural step but a cornerstone of scientific integrity and developmental success.

This guide provides a comprehensive, in-depth technical overview of the methodologies employed to determine and confirm the molecular weight and structure of this compound. Moving beyond a simple statement of values, we will explore the causality behind the selection of analytical techniques, the interpretation of the data generated, and the creation of a self-validating system of characterization that ensures trustworthiness and reproducibility in a research and development setting.

Compound Identity and Physicochemical Properties

Before delving into experimental determination, it is essential to establish the theoretical and reported properties of the target compound. This data serves as the benchmark against which all experimental results are compared.

| Property | Value | Source(s) |

| Chemical Name | (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| CAS Number | 746651-89-8 | [1] |

| Molecular Formula | C₁₄H₁₀BrClO₂ | [2] |

| Molecular Weight | 325.59 g/mol (Nominal) | |

| Melting Point | 81-83 °C | |

| Purity | ≥97% (Typical) |

Part 1: Definitive Molecular Weight and Formula by High-Resolution Mass Spectrometry (HRMS)

While nominal molecular weight provides a basic identifier, it is insufficient for unambiguous confirmation, as multiple molecular formulas can share the same nominal mass. High-Resolution Mass Spectrometry (HRMS) is the gold standard, capable of measuring mass to several decimal places. This precision allows for the determination of the exact molecular formula by leveraging the non-integer masses of isotopes (e.g., ¹H = 1.00783 amu, ¹⁶O = 1.59949 amu).[3][4][5]

Causality of Method Selection: Why HRMS is Essential

The choice of HRMS is dictated by the need for absolute certainty. For a compound like this compound, which may be a precursor in a regulated drug development pipeline, confirming the elemental composition is non-negotiable. HRMS provides this confirmation, directly validating the synthetic outcome and ruling out isobaric (same nominal mass) impurities.

Experimental Protocol: HRMS Analysis

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.

-

-

Instrumentation and Parameters:

-

Instrument: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for benzophenones, which can be protonated at the carbonyl oxygen.

-

Mass Analyzer Mode: Set to a high-resolution mode (resolving power > 60,000).

-

Mass Range: Scan a range that comfortably includes the expected molecular ion, e.g., m/z 100-500.

-

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to guarantee mass accuracy.

-

-

Data Acquisition and Analysis:

-

Inject the sample solution.

-

Identify the ion cluster corresponding to the protonated molecule, [M+H]⁺.

-

Determine the exact mass of the monoisotopic peak (the peak containing only the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

-

Utilize the instrument's software to generate a predicted molecular formula based on the measured exact mass, with a mass tolerance set to < 5 ppm.

-

Expected Results and Interpretation

1. Exact Mass Confirmation: The calculated exact mass for the protonated molecule [C₁₄H₁₁BrClO₂]⁺ is 324.9734 . An experimentally measured mass within 5 ppm of this value provides strong evidence for the proposed molecular formula.

2. Isotopic Pattern Validation: A key validating feature is the distinctive isotopic pattern generated by the presence of both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[6][7][8] This results in a characteristic cluster of peaks for the molecular ion.

| Ion | Relative Mass (m/z) | Expected Relative Intensity | Contributing Isotopes |

| [M+H]⁺ | 324.9734 | 100% | ⁷⁹Br, ³⁵Cl |

| [M+2+H]⁺ | 326.9714 | ~130% | ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl |

| [M+4+H]⁺ | 328.9684 | ~32% | ⁸¹Br, ³⁷Cl |

Observing this specific intensity pattern is a powerful confirmation of the presence of one bromine and one chlorine atom in the molecule, making the identification highly trustworthy.

Caption: Overall analytical workflow for compound characterization.

Electron Ionization (EI) Fragmentation Pathway

For structural insights, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is often used. EI is a harder ionization technique that causes fragmentation, providing a molecular fingerprint. The fragmentation of benzophenones is well-characterized and typically involves α-cleavage at the carbonyl group.[9][10][11]

Key Predicted Fragments:

-

m/z 183/185: (4-chlorophenyl)carbonyl cation, [C₇H₄ClO]⁺. The 3:1 isotopic pattern confirms the presence of chlorine.

-

m/z 211/213: (2-bromo-5-methoxyphenyl)carbonyl cation, [C₈H₆BrO₂]⁺. The 1:1 isotopic pattern confirms the presence of bromine.

-

m/z 111/113: 4-chlorophenyl cation, [C₆H₄Cl]⁺, from the loss of the (2-bromo-5-methoxy)benzoyl radical.

-

m/z 186/188: 2-bromo-5-methoxyphenyl cation, [C₇H₆BrO]⁺, from the loss of the 4-chlorobenzoyl radical.

Caption: Predicted EI-MS fragmentation pathway.

Part 2: Structural Confirmation and Purity Assessment

Mass spectrometry confirms the molecular formula, but Nuclear Magnetic Resonance (NMR) spectroscopy is required to confirm the specific isomeric structure and connectivity of the atoms. Finally, chromatography is essential to determine the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for an unambiguous structural assignment.

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended for validation): Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation), to definitively assign all signals.[12][13]

-

The predicted chemical shifts are based on the additive effects of the substituents on the aromatic rings. The 4-chlorophenyl ring will appear as a pair of doublets (an AA'BB' system), while the tri-substituted 2-bromo-5-methoxyphenyl ring will show three distinct aromatic proton signals.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7-7.8 | d | 2H | H-2', H-6' | Protons ortho to the carbonyl are deshielded. |

| ~7.4-7.5 | d | 2H | H-3', H-5' | Protons ortho to the chlorine atom. |

| ~7.3-7.4 | d | 1H | H-6 | Ortho to carbonyl and adjacent to bromine. |

| ~7.1-7.2 | dd | 1H | H-4 | Coupled to H-3 and H-6 (small coupling). |

| ~6.9-7.0 | d | 1H | H-3 | Ortho to methoxy group, expected to be upfield. |

| ~3.8-3.9 | s | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Predicted Shift (δ, ppm) | Assignment |

| ~194-196 | C=O |

| ~159-161 | C-5 |

| ~138-140 | C-1' |

| ~135-137 | C-1 |

| ~132-134 | C-4 |

| ~131-133 | C-2', C-6' |

| ~128-130 | C-3', C-5' |

| ~122-124 | C-6 |

| ~118-120 | C-3 |

| ~115-117 | C-2 |

| ~55-57 | -OCH₃ |

These predicted assignments would be definitively confirmed using 2D NMR, where, for example, an HMBC experiment would show a correlation from the methoxy protons (~3.8 ppm) to the C-5 carbon (~160 ppm), validating the substitution pattern.

Chromatographic Purity Analysis

Determining the molecular weight is meaningful only if the sample is pure. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for assessing purity.[14][15]

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL for analysis.

-

Instrumentation and Parameters:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for benzophenone derivatives.[14]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, 70:30 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Benzophenones have a strong UV absorbance. A wavelength around 254 nm is generally suitable.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Run the sample and record the chromatogram.

-

Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

-

A pure sample should yield a single, sharp, and symmetrical peak. A purity level of >97% is typically expected for a research-grade chemical.

Conclusion: A Self-Validating System

The determination of the molecular weight of this compound is a multi-faceted process that relies on the synergistic use of advanced analytical techniques. High-Resolution Mass Spectrometry provides an exact molecular formula, with the unique isotopic signature of bromine and chlorine serving as an inbuilt validation. NMR spectroscopy then confirms the precise atomic connectivity, ensuring the correct isomer has been synthesized. Finally, HPLC analysis quantifies the purity of the material. Together, these methods form a self-validating system, providing the high degree of confidence required for drug development and scientific research.

References

-

Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]

-

MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

-

Chemguide. mass spectra - the molecular ion (M+) peak. [Link]

-

YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]

-

MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]

-

MDPI. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

Royal Society of Chemistry. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. [Link]

-

PubMed. (1989). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Oregon State University. Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. [Link]

-

Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

PubMed Central (PMC). (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. [Link]

-

PubMed Central (PMC). (2014). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

-

Oregon State University. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]

-

PubMed Central (PMC). (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

Sources

- 1. 746651-89-8|this compound|BLD Pharm [bldpharm.com]

- 2. 3D-WEB65189 - 2-bromo-4-chloro-5-methoxybenzophenone [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]

- 6. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

From the Desk of the Senior Application Scientist: A Proactive Approach to Laboratory Safety

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4'-chloro-5-methoxybenzophenone

As researchers and drug development professionals, our work with novel chemical entities demands a synthesis of innovation and uncompromising safety. This guide addresses this compound (CAS No. 746651-89-8), a compound for which comprehensive public toxicological data is limited. In such scenarios, a proactive and principled approach to safety is not just procedural—it is a scientific imperative. This document moves beyond a standard Safety Data Sheet (SDS) template to provide a deeper, causality-driven framework for risk assessment and management, empowering you to handle this and similar research chemicals with confidence and care.

Core Chemical Identity and Physicochemical Properties

Understanding a compound's fundamental properties is the bedrock of a sound safety assessment. These parameters dictate its behavior under laboratory conditions and inform appropriate handling, storage, and emergency response.

The compound, also known by its IUPAC name (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone, is a halogenated benzophenone derivative. Its utility as a building block in organic synthesis is significant, but its reactive functional groups—the bromine, chlorine, and ketone moieties—necessitate careful handling.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 746651-89-8 | [1] |

| Molecular Formula | C₁₄H₁₀BrClO₂ | [2] |

| Molecular Weight | 325.59 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Melting Point | 81-83 °C | |

| Purity | Typically ≥95-97% | [2] |

Hazard Identification and Inferred Risk Profile

-

Primary Hazard: Based on available data, this compound is classified as an irritant.

-

Inferred Hazards from Analogues: Structurally similar halogenated and methoxylated aromatic ketones often exhibit the following hazards, which should be assumed until proven otherwise:

Causality Insight: The electrophilic nature of the carbonyl carbon, combined with the electron-withdrawing effects of the halogen substituents, can lead to reactivity with biological nucleophiles, such as amino acid residues in skin and eye proteins, resulting in an irritation response. The crystalline solid form also poses a risk of mechanical irritation to the eyes and respiratory tract.

Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)

The cornerstone of chemical safety is minimizing exposure. This is achieved through a multi-layered approach, starting with engineering controls and culminating in the last line of defense: Personal Protective Equipment.

Engineering Controls: The Primary Barrier

-

Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure, especially when weighing or transferring the powder. This prevents the inhalation of fine particulates.[4]

-

Accessible Safety Equipment: Ensure that a fully functional and regularly tested safety shower and eyewash station are immediately accessible in the work area.[4]

Personal Protective Equipment (PPE): A Self-Validating System

Your PPE is a critical system that requires careful selection and use. Do not merely wear it; understand its function and limitations.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[5] Standard safety glasses are insufficient as they do not protect against splashes or fine dust entering from the sides, top, or bottom. The causality is clear: this compound is a presumed serious eye irritant, and direct contact can cause significant damage.[3][4]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[5] Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination.[5]

-

Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure the cuffs provide a snug fit over your inner gloves.

-

-

Respiratory Protection: For situations with a high potential for aerosolization (e.g., cleaning up a large spill), a NIOSH-approved P95 or P100 particulate respirator may be necessary.[5]

Emergency Protocols: A Step-by-Step Response Workflow

In the event of an accidental exposure, a swift and correct response is critical. The following protocols are designed to mitigate harm effectively.

General Principle: Decontamination

The immediate priority following any exposure is to remove the individual from the source of contamination and then remove the chemical from the individual.[6]

Step-by-Step First Aid Measures

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.

-

Seek immediate medical attention.[7]

-

Visualization: Emergency Response Workflow

The following diagram illustrates the logical flow of actions required in an emergency.

Caption: Figure 1: Emergency Response Workflow for Chemical Exposure.

Storage, Handling, and Disposal Best Practices

-

Handling: In addition to the PPE and engineering controls described, avoid the formation of dust and aerosols during handling.[5] Wash hands thoroughly after handling, even if gloves were worn.[8]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] Keep it away from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[8][9]

-

Disposal: Dispose of waste material and contaminated packaging in accordance with all applicable local, state, and federal regulations. This should be done via a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.

Toxicological Context and Data Gaps

The toxicological properties of this compound have not been fully investigated.[9] However, the parent structure, benzophenone, and some of its derivatives have been studied. Some benzophenones are known to have endocrine-disrupting potential.[9][10] While this does not confirm similar activity for this specific analogue, it underscores the importance of minimizing exposure as a precautionary principle. The acute toxicity is expected to be low via oral and dermal routes, but irritation remains the primary concern.[11][12]

This guide is built on the principle of informed caution. By understanding the known properties, inferring risks from analogous structures, and implementing rigorous, multi-layered safety protocols, you can effectively manage the risks associated with handling this compound.

References

-

Sigma-Aldrich. this compound Product Page.

-

Sigma-Aldrich. this compound Technical Specifications.

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH.

-

CymitQuimica. this compound Product Page.

-

Arctom Scientific. CAS NO. 746651-89-8 | this compound.

-

PubChem. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - Section 9.5.

-

ECHEMI. 2-Bromo-4-methoxyphenol SDS, 17332-11-5 Safety Data Sheets.

-

Fisher Scientific. Safety Data Sheet - 2-Hydroxy-4-methoxybenzophenone.

-

MedChemExpress. 3-Bromo-4-chloro-5-methoxybenzoic acid-SDS.

-

University of Rochester Medical Center. First Aid: Chemical Exposure.

-

Tokyo Chemical Industry Co., Ltd. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Safety Information.

-

BLDpharm. 746651-89-8|this compound.

-

Fisher Scientific. Safety Data Sheet - 2-Hydroxy-4-methoxybenzophenone (2023 Revision).

-

Sigma-Aldrich. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde AldrichCPR.

-

Cosmetic Ingredient Review. Amended Safety Assessment of Benzophenones as Used in Cosmetics (2020).

-

Sigma-Aldrich. 2-Bromo-4-fluoro-5-methoxybenzaldehyde 97.

-

PubChem. 2-Bromo-4-chloroaniline | C6H5BrClN | CID 70110.

-

Dana Bioscience. 2-Bromo-4-chloro-5-methoxybenzoic acid 1g.

-

Chem-Impex. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

-

PubChem. 2-Bromo-4'-fluoro-5-methoxybenzophenone | C14H10BrFO2 | CID 24722748.

-

National Toxicology Program (NTP). TOX-21: 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7).

-

Chemchart. 2-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE (60632-40-8).

-

PubChem. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480.

-

European Commission, Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP). Opinion concerning 2-Hydroxy-4-methoxybenzophenone-5-sulphonic acid.

-

BLD Pharm. 865186-62-5|2-Bromo-4-fluoro-5-methoxybenzaldehyde.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 3D-WEB65189 - 2-bromo-4-chloro-5-methoxybenzophenone [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. cir-safety.org [cir-safety.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Opinion of concerning 2-Hydroxy-4-methoxybenzophenone-5-sulphonic acid - Colipa n° S40 - adopted by the plenary session of the SCCNFP of 17 February 1999 | Scientific Committees [ec.europa.eu]

An In-depth Technical Guide to the Solubility of 2-Bromo-4'-chloro-5-methoxybenzophenone

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-4'-chloro-5-methoxybenzophenone, a compound of interest in pharmaceutical and chemical research. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this document synthesizes foundational principles of solubility, outlines a robust experimental protocol for its determination, and provides an informed qualitative assessment of its expected behavior in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for applications in process development, formulation, and analytical sciences.

Introduction to this compound

This compound is a substituted benzophenone derivative with the molecular formula C₁₄H₁₀BrClO₂ and a molecular weight of 325.59 g/mol .[1][2] Its structure, characterized by a halogenated and methoxylated phenyl ring and a chlorinated phenyl ring attached to a central carbonyl group, suggests a lipophilic nature, which is a key determinant of its solubility profile. Understanding the solubility of this compound is critical for a multitude of applications, including:

-

Drug Discovery and Development: Solubility is a fundamental parameter that influences a drug candidate's bioavailability, formulation design, and route of administration.[3]

-

Process Chemistry: Knowledge of solubility is essential for designing efficient crystallization, purification, and reaction protocols.

-

Analytical Method Development: The choice of solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) is dictated by the analyte's solubility.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 746651-89-8 | |

| Molecular Formula | C₁₄H₁₀BrClO₂ | [2] |

| Molecular Weight | 325.59 g/mol | |

| Melting Point | 81-83 °C | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically ≥97% |

Theoretical Considerations for Solubility

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like." This means its solubility will be highest in solvents with similar polarity. The presence of two aromatic rings, a bromine atom, and a chlorine atom contributes significantly to its nonpolar character. The methoxy group and the carbonyl group introduce some polar character, but the overall molecule is expected to be sparingly soluble in water and more soluble in organic solvents.

Factors that will influence the solubility of this compound include:

-

Solvent Polarity: A range of organic solvents from nonpolar to polar aprotic and protic should be considered to establish a comprehensive solubility profile.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5]

-

pH: While this compound does not have strongly acidic or basic functional groups, extreme pH values could potentially lead to degradation, which might be misinterpreted as a change in solubility. The stability of the compound across a relevant pH range should be considered.[6]

Qualitative Solubility Profile (Predicted)

Based on the structure of this compound and solubility data for the parent compound, benzophenone, a qualitative solubility profile can be predicted. Benzophenone is practically insoluble in water but soluble in many organic solvents like ethanol, acetone, and chloroform.[7][8][9] It is reasonable to expect a similar trend for its halogenated and methoxylated derivative.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane | Soluble to Sparingly Soluble | The aromatic rings and halogens favor interaction with nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The carbonyl group and overall molecular structure will interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Sparingly Soluble | The potential for hydrogen bonding with the carbonyl oxygen may be sterically hindered, and the large nonpolar surface area will limit solubility compared to polar aprotic solvents. |

| Aqueous | Water, Buffered Solutions | Practically Insoluble | The high lipophilicity and lack of ionizable groups result in poor aqueous solubility. |

Experimental Determination of Solubility: A Detailed Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[10][11] This section provides a detailed, step-by-step protocol tailored for this compound.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method, typically HPLC.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected solvents (HPLC grade)

-

Volumetric flasks, pipettes, and vials

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

HPLC column (e.g., C18 column)[4]

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials (e.g., 2-5 mg in a 2 mL vial). The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Accurately add a known volume of the desired solvent (e.g., 1 mL) to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[12]

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered sample to a suitable concentration with the same solvent for HPLC analysis.

-

-

Quantification by HPLC:

-

Develop a validated HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point.[4][13][14] Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).[4]

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Inject the diluted samples and determine their concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reliability of the results.

-

Influence of Temperature and pH

Temperature: The solubility of most solid compounds, including benzophenone derivatives, increases with temperature.[15] To fully characterize the solubility profile, it is recommended to determine the solubility at a minimum of two different temperatures, for example, at room temperature (25 °C) and physiological temperature (37 °C). The van't Hoff equation can be used to describe the temperature dependence of solubility and to calculate the enthalpy of dissolution.[16]